3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound known for its versatile applications in various scientific fields. It features a triazole ring, methoxyphenyl group, and dimethylbenzene sulfonamide moiety, providing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
Step 1: : Formation of 3-methoxyphenyltriazole through the cyclization of 3-methoxyphenylhydrazine and formamide.
Step 2: : Introduction of the sulfanyl group using thiolating agents such as thiourea.
Step 3: : Coupling with N,N-dimethylbenzene-1-sulfonyl chloride using a base like triethylamine, forming the final product.
Industrial Production Methods
In industrial settings, this synthesis is optimized for scale-up by:
Streamlining reaction steps to minimize by-products.
Employing continuous flow chemistry for improved efficiency and control.
Utilizing catalysis and greener solvents for eco-friendly production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions with agents like hydrogen peroxide or permanganate, leading to sulfoxides or sulfones.
Reduction: : Reduction can be achieved using reagents like sodium borohydride, producing the corresponding thiol derivative.
Substitution: : It can participate in nucleophilic substitution reactions due to its sulfonamide group.
Common Reagents and Conditions
Oxidation: : Performed under acidic or basic conditions.
Reduction: : Usually carried out in ethanol or other suitable solvents.
Substitution: : Requires polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Thiol derivatives.
Substitution: : Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst precursor for polymerization and other organic transformations.
Analytical Chemistry: : Serves as a standard or reagent in various spectroscopic analyses.
Biology
Drug Development: : Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Enzyme Inhibition: : Studied for its ability to inhibit enzymes like proteases.
Medicine
Pharmacology: : Explored for its effects on metabolic pathways and potential therapeutic benefits.
Diagnostics: : Used in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Employed in the development of novel materials with specific properties.
Agriculture: : Investigated for use in agrochemicals to enhance crop protection.
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: : Interacts with proteins, enzymes, and receptors, altering their function.
Pathways Involved: : Influences pathways such as signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Unique Features
Compared to other triazole-based compounds, 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, leading to distinctive chemical reactivity and biological activity.
Similar Compounds
1,2,4-Triazole-3-thiol: : Similar thiol group but lacks the methoxyphenyl and dimethylbenzene sulfonamide moieties.
3-Methoxyphenyltriazole: : Shares the triazole and methoxyphenyl groups but differs in its sulfonamide functionality.
N,N-Dimethylbenzene-1-sulfonamide derivatives: : Shares the sulfonamide group but varies in the triazole structure.
In essence, this compound's unique structure and functionality make it a versatile candidate for various scientific applications, providing avenues for further research and development in diverse fields.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20(2)26(22,23)15-9-4-6-12(10-15)16-18-19-17(25)21(16)13-7-5-8-14(11-13)24-3/h4-11H,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBQTFCERBXKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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